molecular formula C14H22BrN3O2 B1375546 tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1401304-41-3

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1375546
CAS No.: 1401304-41-3
M. Wt: 344.25 g/mol
InChI Key: GYNTUHVZUOTCGM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a piperidine ring, which is further esterified with tert-butyl carboxylate.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-1-methyl-1H-pyrazole as the starting material.

  • Reaction Steps: The synthesis involves the formation of a piperidine ring by reacting the starting material with an appropriate amine under controlled conditions.

  • Esterification: The final step involves the esterification of the piperidine ring with tert-butyl carboxylate to yield the desired compound.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized using a batch process in a chemical reactor, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo-substituted pyrazole ring.

  • Substitution: Substitution reactions can occur at the bromo position, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the bromo-substituted pyrazole ring.

  • Substitution Products: Different substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study the effects of bromo-substituted pyrazoles on biological systems. Medicine: Industry: It is used in the chemical industry for the synthesis of various organic compounds and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the piperidine ring.

  • Tert-butyl 3-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: A related compound with a cyano group instead of a bromo group.

Uniqueness: Tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its combination of the bromo-substituted pyrazole ring and the piperidine ring, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNTUHVZUOTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (680 mg, 2.50 mmol) in THF (20 mL) was added NBS (486 mg, 2.80 mmol). The reaction mixture was stirred for 2 h. After concentration, the residue was purified by silica gel chromatography eluting with a 0-50% gradient of EtOAc in petroleum ether to give tert-butyl
Name
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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